![molecular formula C23H20FN3O3S B2488421 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 899902-84-2](/img/no-structure.png)

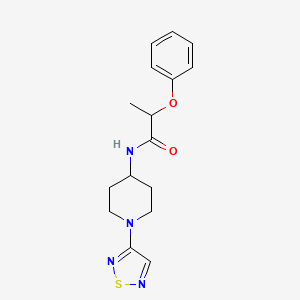

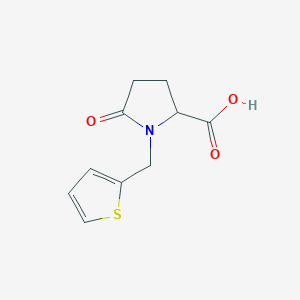

2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthetic routes for structurally related compounds often involve multistep reactions, starting from basic heterocyclic scaffolds and incorporating various substituents through reactions like condensation, acylation, or substitution. For example, the synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions with aromatic aldehydes in the presence of NaOH, indicating the use of base-catalyzed conditions for constructing such frameworks (Elmuradov et al., 2011).

Molecular Structure Analysis

Crystal structure analyses of related compounds reveal that these molecules often adopt folded conformations around certain atoms or functional groups. This folding influences their interactions, such as hydrogen bonding, which stabilizes their molecular structure and affects their biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including substitutions and cyclization, to introduce or modify functional groups. This adaptability allows for the exploration of structure-activity relationships, especially in the context of medicinal chemistry, where modifications can significantly impact biological activity and specificity (Gangjee et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 2-fluorobenzoyl chloride, followed by benzyl protection and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one", "2-fluorobenzoyl chloride", "benzyl alcohol", "triethylamine", "acetic anhydride", "sodium bicarbonate", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is dissolved in dry dichloromethane and cooled to 0°C. Triethylamine is added dropwise, followed by the addition of 2-fluorobenzoyl chloride. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 3: The crude product is dissolved in dry dichloromethane and cooled to 0°C. Benzyl alcohol and triethylamine are added dropwise, followed by the addition of acetic anhydride. The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the protected intermediate.", "Step 5: The protected intermediate is dissolved in dry dichloromethane and cooled to 0°C. Hydrogen peroxide is added dropwise, followed by the addition of acetic acid. The reaction mixture is stirred for 2 hours at room temperature.", "Step 6: The reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product." ] } | |

CAS RN |

899902-84-2 |

Product Name |

2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide |

Molecular Formula |

C23H20FN3O3S |

Molecular Weight |

437.49 |

IUPAC Name |

2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C23H20FN3O3S/c1-14-15(2)31-22-20(14)21(29)26(12-16-8-4-3-5-9-16)23(30)27(22)13-19(28)25-18-11-7-6-10-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28) |

InChI Key |

DOBOCSGZKOJVEN-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

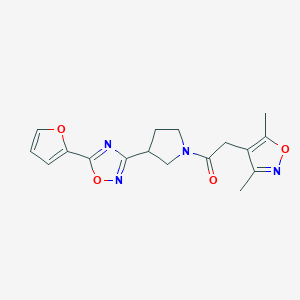

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

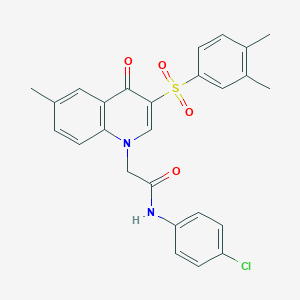

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

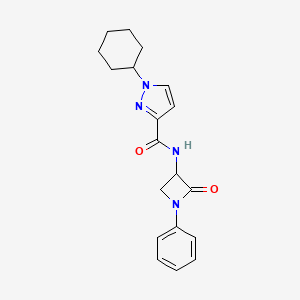

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)